1-Azido-3-chloro-5-fluorobenzene

Catalog No.
S3091163
CAS No.
1694834-23-5
M.F
C6H3ClFN3
M. Wt
171.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-3-chloro-5-fluorobenzene

CAS Number

1694834-23-5

Product Name

1-Azido-3-chloro-5-fluorobenzene

IUPAC Name

1-azido-3-chloro-5-fluorobenzene

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56

InChI

InChI=1S/C6H3ClFN3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H

InChI Key

DOUBVJSPBSKCKQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)Cl)N=[N+]=[N-]

solubility

not available

Medicinal Chemistry

Application Summary: 1-Azido-3-chloro-5-fluorobenzene is utilized in medicinal chemistry for the synthesis of modified nucleosides, which are crucial for the development of therapeutic agents .

Methods of Application: The compound is used as a precursor in one-pot synthesis methods to create azido-modified nucleosides. These nucleosides are then incorporated into oligonucleotides for therapeutic applications .

Results and Outcomes: The synthesis approach has yielded high-efficiency production of azido-nucleosides, which are essential for antisense oligonucleotides and other nucleotide-based drugs .

Bioorganic Chemistry

Application Summary: In bioorganic chemistry, 1-Azido-3-chloro-5-fluorobenzene serves as an intermediate for the synthesis of azide-modified nucleosides, which are used for bioorthogonal labeling and functionalization of nucleic acids .

Methods of Application: The azido group of the compound participates in click chemistry reactions, particularly azide-alkyne cycloadditions, to label and modify nucleic acids .

Results and Outcomes: This application has enabled the site-specific labeling of nucleic acids, facilitating the study of DNA and RNA functions in vitro and in vivo .

Pharmacology

Application Summary: The compound is explored in pharmacology for its potential role in the synthesis of pharmaceuticals, where the azido group can be a pivotal moiety for drug design .

Methods of Application: 1-Azido-3-chloro-5-fluorobenzene is used to introduce azido functionalities into molecules, enhancing their pharmacological properties .

Diagnostics

Application Summary: In diagnostics, the compound’s azido group is valuable for the development of diagnostic agents, especially in the design of imaging compounds .

Methods of Application: The azido group is used for the conjugation with imaging agents, allowing for the tracking and visualization of biological processes .

Results and Outcomes: The use of azido-modified compounds in diagnostics has led to improved imaging techniques, providing clearer and more precise diagnostic results .

Enzyme Inhibition

Application Summary: 1-Azido-3-chloro-5-fluorobenzene is investigated for its role in enzyme inhibition, particularly in the study of defluorination enzymes .

Methods of Application: The compound is used to study the enzymatic pathways of defluorination, providing insights into the mechanisms of enzyme inhibitors .

Results and Outcomes: Research has identified key enzymes capable of cleaving C–F bonds, offering potential pathways for the biodegradation of fluorinated pollutants .

Anticancer Research

Application Summary: The azido group of 1-Azido-3-chloro-5-fluorobenzene is utilized in anticancer research for the synthesis of potential anticancer agents .

Methods of Application: It is used to modify nucleosides that can be incorporated into cancer-targeting drugs, exploiting the unique reactivity of the azido group .

Results and Outcomes: Modified nucleosides have shown promise in targeting cancer cells, leading to the development of novel anticancer therapeutics .

Organic Synthesis

Application Summary: This compound is a versatile reagent in organic synthesis, particularly for introducing azide groups into organic molecules, which can be further transformed into a variety of functional groups.

Methods of Application: The azide group in 1-Azido-3-chloro-5-fluorobenzene undergoes nucleophilic substitution reactions with various electrophiles, or participates in cycloaddition reactions with alkynes to form triazole rings—a key step in click chemistry .

Results and Outcomes: The reactions involving this compound are generally high-yielding and can be performed under mild conditions, making it a valuable tool for the synthesis of complex organic molecules.

Material Science

Application Summary: In material science, the compound is used to modify the surface properties of materials, such as polymers, to enhance their interaction with other substances or to confer new properties.

Methods of Application: The azide functionality allows for the covalent attachment of the compound to various substrates through click chemistry, enabling the creation of functionalized surfaces .

Results and Outcomes: Such modifications have led to the development of materials with improved adhesion, altered hydrophobicity, or enhanced biocompatibility.

Nanotechnology

Application Summary: 1-Azido-3-chloro-5-fluorobenzene finds applications in nanotechnology for the functionalization of nanoparticles, aiding in the creation of targeted drug delivery systems and diagnostic tools.

Methods of Application: The compound is used to attach specific ligands to the surface of nanoparticles via azide-alkyne click reactions, allowing for the selective binding to biological targets .

Results and Outcomes: Functionalized nanoparticles have shown increased specificity and reduced toxicity in drug delivery applications, demonstrating the potential for more effective treatments with fewer side effects.

Polymer Chemistry

Application Summary: The azido group of the compound is exploited in polymer chemistry to introduce cross-linking points or to modify the end-groups of polymers, affecting their mechanical and thermal properties.

Methods of Application: 1-Azido-3-chloro-5-fluorobenzene is incorporated into polymers through copolymerization or post-polymerization modification techniques .

Results and Outcomes: The resulting polymers exhibit enhanced strength, stability, and responsiveness to external stimuli, which are desirable traits for advanced materials.

Peptide Synthesis

Application Summary: In peptide synthesis, the compound is used to introduce azide functionalities into amino acids or peptides, which can then be selectively modified or conjugated to other molecules.

Methods of Application: The azide group reacts with alkyne-functionalized amino acids or peptides in the presence of a copper(I) catalyst, forming stable triazole linkages .

Results and Outcomes: This methodology has enabled the synthesis of complex peptide conjugates with potential therapeutic and diagnostic applications.

Environmental Chemistry

Application Summary: 1-Azido-3-chloro-5-fluorobenzene is studied for its potential to degrade environmental pollutants, particularly in the context of developing new methods for the remediation of chlorinated and fluorinated compounds.

Methods of Application: The compound is used as a model substrate to study the mechanisms of enzymatic defluorination and dechlorination, providing insights into the biodegradation pathways of persistent organic pollutants .

1-Azido-3-chloro-5-fluorobenzene is an aromatic organic compound characterized by the presence of an azido group (N3-N_3), a chlorine atom, and a fluorine atom attached to a benzene ring. Its molecular formula is C6H4ClFN3C_6H_4ClFN_3, and it has a molecular weight of approximately 177.56 g/mol. The structure features an electron-withdrawing fluorine and chlorine, which can influence its reactivity, particularly in electrophilic aromatic substitution reactions. The azido group is known for its versatility in various chemical transformations and applications in organic synthesis and medicinal chemistry .

  • Azide group: Organic azides can be explosive under certain conditions, especially when heated or exposed to shock. []
  • Halogenated compound: Chlorine can be a skin and respiratory irritant.
  • Generally: Always handle unknown compounds with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

  • Nucleophilic Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce the reactivity of the aromatic ring.
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst .

The biological activity of 1-Azido-3-chloro-5-fluorobenzene is primarily explored in the context of medicinal chemistry. Compounds containing azido groups are often studied for their potential in bioorthogonal chemistry, allowing for selective labeling and tracking of biomolecules. This compound may facilitate the development of modified nucleosides that are crucial for therapeutic applications, including antisense oligonucleotides and other nucleotide-based drugs. Additionally, research indicates potential roles in enzyme inhibition studies, particularly concerning defluorination enzymes .

Synthesis of 1-Azido-3-chloro-5-fluorobenzene typically involves several steps:

  • Starting Material: The synthesis often begins with commercially available precursors such as 3-chloro-5-fluorobenzene.
  • Azidation: The chlorinated precursor is subjected to azidation using sodium azide in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.
  • Optimization: Various conditions may be optimized to enhance yield and purity, potentially employing continuous flow reactors for industrial applications .

1-Azido-3-chloro-5-fluorobenzene has several notable applications:

  • Medicinal Chemistry: It is utilized as a precursor in synthesizing modified nucleosides for therapeutic agents.
  • Bioorthogonal Chemistry: The compound serves as an intermediate for azide-modified nucleosides used in imaging and tracking biological processes.
  • Organic Synthesis: It acts as a versatile reagent for introducing azide groups into organic molecules, facilitating cycloaddition reactions essential for click chemistry.
  • Environmental Studies: The compound is investigated for its potential to degrade environmental pollutants through enzymatic pathways .

Research involving 1-Azido-3-chloro-5-fluorobenzene focuses on its interactions with various biological systems and its role as a reactive intermediate. Studies have indicated that the azido group can engage in "click" reactions with alkyne-functionalized compounds, forming stable triazole linkages that are useful in drug development and diagnostics. Additionally, investigations into its enzymatic interactions have provided insights into biodegradation pathways relevant to chlorinated and fluorinated pollutants .

1-Azido-3-chloro-5-fluorobenzene shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameUnique Features
2-Azido-1-bromo-3-chloro-5-fluorobenzeneContains bromine instead of chlorine; different reactivity profiles due to bromine's larger size.
2-Azido-1,3-dichloro-5-fluorobenzeneFeatures two chlorine atoms; increased electron-withdrawing effects enhancing reactivity.
4-Azido-2-chloro-6-fluorobenzeneDifferent positional arrangement; may exhibit distinct biological activities due to substitution pattern.
2-Azido-5-bromo-1-chloro-3-fluorobenzeneContains both bromine and chlorine; provides diverse reactivity options compared to halogen-only compounds.

These compounds highlight the uniqueness of 1-Azido-3-chloro-5-fluorobenzene due to its specific combination of functional groups and their positions on the benzene ring, which influence its chemical behavior and potential applications.

XLogP3

3.6

Dates

Last modified: 04-14-2024

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